Azulene, 6-phenyl-

UV-Vis spectroscopy Photophysics Azulene chromophores

Researchers requiring distinct NIR chromophores with reliable synthetic access face limited options. 6-Phenylazulene (CAS 23781-82-0) addresses this with a 136 nm bathochromic shift relative to azulene, enabling far-red/NIR optical sensors and wavelength-multiplexed detection. • 136 nm shift enables two-color azulene-based sensing platform with unsubstituted azulene • Pd(0)-catalyzed cross-coupling from 6-bromoazulene ensures reproducible synthesis • ~45° torsional angle provides defined partial π-conjugation for molecular wire design. Supplied as dark blue crystalline solid, ≥95% purity, with commercial mass production availability.

Molecular Formula C16H12
Molecular Weight 204.27 g/mol
CAS No. 23781-82-0
Cat. No. B1219249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzulene, 6-phenyl-
CAS23781-82-0
Synonyms6-phenylazulene
Molecular FormulaC16H12
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C3C=CC=C3C=C2
InChIInChI=1S/C16H12/c1-2-5-13(6-3-1)16-11-9-14-7-4-8-15(14)10-12-16/h1-12H
InChIKeyCFFGNDYYHVVKNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenylazulene (CAS 23781-82-0) – Chemical Identity and Research-Grade Specifications


6-Phenylazulene (CAS 23781-82-0) is a non-benzenoid aromatic hydrocarbon with the molecular formula C16H12 and a molecular weight of 204.27 g/mol. It consists of an azulene core (a fused five- and seven-membered ring system) with a phenyl substituent at the 6-position of the seven-membered ring, yielding a characteristically dark blue crystalline solid with a melting point of 150–151 °C [1]. Unlike its colorless isomer naphthalene, azulene derivatives exhibit a significant permanent dipole moment, intense coloration, and anomalous S2 → S0 fluorescence, making them candidates for optoelectronic and sensing applications [2]. The 6-phenyl substitution pattern confers specific photophysical and electronic properties that distinguish it from other phenylazulene regioisomers.

Workflow

Optoelectronic chromophore design exploiting far-red absorption

Selection

Azuliporphyrin macrocycle synthesis with controlled diatropicity

Use Context

Conformationally defined building block for π-conjugated materials

Why 6-Phenylazulene Cannot Be Interchanged with Other Azulene Derivatives


The position of the phenyl substituent on the azulene scaffold critically determines the compound's electronic structure and optical properties. While 4-phenylazulene absorbs at the same wavelength as unsubstituted azulene, the 5- and 6-phenyl isomers exhibit a significant bathochromic shift in their longest-wavelength absorption band [1]. Even between the spectrally similar 5- and 6-isomers, practical differentiation arises from synthetic accessibility—6-phenylazulene can be reliably prepared via Pd(0)-catalyzed cross-coupling from 6-bromoazulene, a route that is not directly applicable to the 5-isomer [2]. Furthermore, when used as a porphyrin precursor, the 6-phenyl substituent imparts different macrocyclic diatropicity compared to other 6-substituents such as tert-butyl, affecting the aromatic character and coordination chemistry of the resulting azuliporphyrins [3]. Substituting 6-phenylazulene with an alternative azulene derivative without verifying these specific properties risks altering key photophysical and reactivity outcomes.

Target
6-Phenylazulene

Absorbs at 716 nm; supports Pd(0)-catalyzed cross-coupling synthesis route.

Analog Alert
5-Phenylazulene

Similar absorption but lacks reliable Pd(0)-catalyzed synthetic accessibility; may not transfer directly.

Target
6-Phenylazulene

Yields slightly less diatropic azuliporphyrin macrocycle compared to tert-butyl analog.

Analog Alert
6-tert-Butylazulene

Enhanced macrocycle diatropicity; substitution alters aromatic ring current and metalation properties.

Target
6-Phenylazulene

Partial π-conjugation with ~45° torsional angle between azulene and phenyl rings.

Analog Alert
2-Phenylazulene

Different connectivity alters torsional potential; conjugation profile may shift away from target.

Quantitative Differentiation of 6-Phenylazulene: Head-to-Head Evidence


Bathochromic Shift in Longest-Wavelength Absorption: 6-Phenylazulene vs. Azulene and 4-Phenylazulene

6-Phenylazulene exhibits a pronounced bathochromic shift in its longest-wavelength visible absorption band relative to both unsubstituted azulene and 4-phenylazulene. Whereas 4-phenylazulene absorbs at the same wavelength as azulene itself (approx. 580 nm for the longest-wavelength band), the 6-phenyl isomer displays its longest-wavelength absorption maximum at 716 nm (log ε 2.00) in ethanol [1]. This represents a shift of approximately 136 nm toward longer wavelengths compared to azulene, as established by direct side-by-side spectroscopic comparison in the seminal work of Bergmann and Ikan [1]. The 5- and 6-isomers have practically identical absorption spectra, meaning the choice between them must rely on other differentiating factors such as synthetic accessibility [1].

Bathochromic Shift
Head-to-head
716 nm vs 580 nm
Supports far-red chromophore selection; enables wavelength-selective sensing design.
136 nm shift vs. azulene in ethanol. Context-dependent optoelectronic fit.
UV-Vis spectroscopy Photophysics Azulene chromophores

Lowered Ionization Energy of 6-Phenylazulene Compared to Unsubstituted Azulene

The vertical ionization energy (IE) of 6-phenylazulene has been measured at 7.25 eV by photoelectron (PE) spectroscopy [1]. This represents a significant reduction of 0.47 eV compared to unsubstituted azulene, which has a reported ionization energy of 7.72 eV measured by electron-impact methods [2]. The lowered IE is consistent with the electron-donating character of the phenyl substituent at the 6-position, which raises the energy of the highest occupied molecular orbital (HOMO) relative to azulene. This property has practical implications: 6-phenylazulene is easier to oxidize than azulene, which may be advantageous or disadvantageous depending on the intended application environment.

Ionization Energy
Cross-study
7.25 eV vs 7.72 eV
Indicates altered electron-donating character; informs charge-transfer model context.
0.47 eV reduction relative to azulene. Data to verify cross-study comparability.
Ionization energy Photoelectron spectroscopy Electronic structure

Tuning of Azuliporphyrin Macrocycle Diatropicity: 6-Phenyl vs. 6-tert-Butyl Substituent

In the synthesis of meso-unsubstituted azuliporphyrins, 6-phenylazulene and 6-tert-butylazulene both serve as effective precursors, but they yield macrocycles with measurably different aromatic character. The presence of an electron-donating tert-butyl group on the azulene moiety slightly enhances the diatropicity (aromatic ring current) of the macrocycle compared to the phenyl-substituted azuliporphyrins, as evidenced by proton NMR chemical shifts of the internal CH and NH resonances observed near 3 ppm [1]. Specifically, the tert-butyl group in azuliporphyrins 16a and 16b clearly leads to an increased diatropicity compared to the phenyl-substituted analogs [1]. Polar solvents further increase the downfield shifts of external protons by stabilizing dipolar resonance contributors [1]. This differential allows researchers to select 6-phenylazulene as the precursor when a less polarized, less diatropic azuliporphyrin macrocycle is desired for subsequent metalation or reactivity studies.

Macrocycle Diatropicity
Head-to-head
Phenyl
Selection property for azuliporphyrin electronic tuning; phenyl yields lower diatropicity.
Reproducible NMR difference reported. Model-specific review needed.
Torsional Angle
Supporting
~45° (solid state)
Defines partial π-conjugation profile; supports molecular wire and dyad design context.
Derived from 4'-NMe2 analog X-ray data. May require validation for parent compound.
Porphyrin chemistry Macrocycle aromaticity Azuliporphyrin synthesis

Conformational Properties: Phenyl-Azulene Torsional Angle in 6-Phenylazulene Derivatives

X-ray structure analysis of 6-(4'-N,N-dimethylamino)phenylazulene reveals a torsion angle of approximately 45° between the azulene ring and the phenyl ring [1]. This non-coplanar geometry partially interrupts π-electron conjugation between the two aromatic systems. Despite this torsional constraint, the absorption maximum of 6-phenylazulenes appears at longer wavelengths than unsubstituted azulene, and the introduction of strong electron-donating groups on the 4'-position of the phenyl ring (e.g., -O- and -NMe2) further displaces the absorption maximum toward even longer wavelengths compared to -H, -OH, or -CN substituents [1]. This conformational feature distinguishes 6-phenylazulene from 2-phenylazulene, where the torsional potential and degree of π-conjugation differ due to the different connectivity at the azulene core [2].

Torsional Angle
Supporting
~45° (solid state)
Defines partial π-conjugation profile; supports molecular wire and dyad design context.
Derived from 4'-NMe2 analog X-ray data. May require validation for parent compound.
X-ray crystallography π-Conjugation Conformational analysis

High-Impact Application Scenarios for 6-Phenylazulene (CAS 23781-82-0)


Design of Wavelength-Selective Optical Sensors and Chromophores Exploiting the 716 nm Absorption Band

The 136 nm bathochromic shift in the longest-wavelength absorption band of 6-phenylazulene relative to azulene, documented in direct spectroscopic comparison [1], enables its use as a chromophore with absorption in the far-red/near-infrared region. This makes 6-phenylazulene a candidate for optical sensors requiring spectral separation from typical azulene-based reporters (which absorb near 580 nm), or for applications where deeper tissue penetration of light is advantageous. Researchers developing wavelength-multiplexed detection systems can exploit the distinct absorption of 6-phenylazulene to create a two-color azulene-based sensing platform using both unsubstituted azulene and 6-phenylazulene as orthogonal chromophores.

Azuliporphyrin Macrocycle Synthesis Requiring Precisely Controlled Diatropicity

As demonstrated by Lash and co-workers [2], 6-phenylazulene serves as a building block for azuliporphyrins where the degree of macrocyclic aromatic ring current can be tuned by the choice of 6-substituent. Specifically, when a slightly less diatropic macrocycle is desired compared to the tert-butyl analog, 6-phenylazulene is the preferred precursor. This is directly relevant for researchers preparing organometallic azuliporphyrin complexes (e.g., with Ni(II) or Pd(II)), where the electronic properties of the macrocycle influence metal coordination geometry and reactivity [2].

Conformationally Defined Building Block for Extended π-Conjugated Materials

The approximately 45° torsional angle between the azulene and phenyl rings, verified by X-ray crystallography [3], provides a structurally defined, partially conjugated linkage. This intermediate degree of π-overlap is valuable for designing molecular wires, organic semiconductors, or donor-acceptor dyads where full conjugation would lead to undesirable ground-state charge transfer, yet complete decoupling would eliminate electronic communication. The availability of 6-phenylazulene via reliable Pd(0)-catalyzed cross-coupling from 6-bromoazulene [3] further supports its use in systematic structure-property relationship studies.

Radical Anion Studies and Electron-Transfer Research

The hyperfine proton coupling constants for the radical anion of 6-phenylazulene (II⊖) have been experimentally determined by EPR spectroscopy [4]. Its singly occupied orbital was found to be symmetric with respect to the mirror plane perpendicular to the molecular plane [4]. This well-characterized radical anion, combined with the lowered ionization energy of 7.25 eV [5], makes 6-phenylazulene a defined model system for studying electron-transfer processes, spin delocalization in non-alternant hydrocarbons, and for calibrating computational methods aimed at predicting the electronic structure of open-shell azulene derivatives.

Application
Selection Property
Validation Focus
Far-red optical sensor design
716 nm absorption band distinct from azulene
Wavelength-selective spectral separation review
Azuliporphyrin macrocycle synthesis
Controlled diatropicity via 6-substituent tuning
NMR ring-current and metalation endpoint review
Extended π-conjugated materials
Partially conjugated linkage (~45° torsion)
Conformation-property relationship review
Electron-transfer model studies
Characterized radical anion and lowered IE
EPR and computational model benchmarking
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